Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate typically involves the reaction of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial, antifungal, or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
- N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine
Uniqueness
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the isopropylamino group enhances its interaction with molecular targets, making it a potent compound for various applications .
Biological Activity
Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
This compound primarily acts as an inhibitor of the IRAK-4 kinase. IRAK-4 is crucial in the signaling pathways of Toll-like receptors (TLRs) that mediate immune responses. By inhibiting this kinase, the compound may reduce inflammation and modulate immune responses, making it a candidate for treating inflammatory diseases and certain cancers .
Inhibition of Kinase Activity
Research indicates that compounds similar to this compound exhibit potent inhibition of IRAK-4 and related kinases. The inhibition leads to significant reductions in pro-inflammatory cytokine production, which is beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity. The thiazole moiety is often associated with antibacterial and antifungal effects. Further investigations are needed to quantify its efficacy against specific pathogens.
Anticancer Potential
The ability of this compound to inhibit kinase activity positions it as a potential anticancer agent. Kinase inhibitors have been extensively studied for their role in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth and survival. In vitro studies are required to evaluate its cytotoxic effects on various cancer cell lines.
Research Findings and Case Studies
A summary of relevant research findings is presented in the table below:
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-15(21)11-5-7-12(8-6-11)18-14(20)13-9-23-16(19-13)17-10(2)3/h5-10H,4H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
UIBSHLQEEYJUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(C)C |
Origin of Product |
United States |
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